molecular formula C24H26N2O4 B2939765 3-(2-cyclohexylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887893-73-4

3-(2-cyclohexylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2939765
CAS No.: 887893-73-4
M. Wt: 406.482
InChI Key: BGDFUEAYSUBZFF-UHFFFAOYSA-N
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Description

3-(2-Cyclohexylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a synthetic benzofuran carboxamide derivative intended for research use only. This compound is not for diagnostic or therapeutic use. Benzofuran carboxamides are a class of compounds recognized for their planar, bicyclic aromatic structure, which enables interaction with protein aggregates and other biological targets . Recent scientific investigations have highlighted the significant potential of structurally similar N-phenylbenzofuran-2-carboxamide derivatives as modulators of amyloid-beta (Aβ42) aggregation, a key pathological process in Alzheimer's disease research . Some analogs function as inhibitors, providing neuroprotection against Aβ42-induced cytotoxicity in neuronal cell models, while others can accelerate fibrillogenesis, making them valuable pharmacological tools for studying aggregation mechanisms . Furthermore, related benzofuran-carboxamide structures are utilized as key intermediates in the synthesis of targeted therapeutics, such as anticancer agents . The structure of this particular compound, featuring a cyclohexylacetamido side chain and a 3-methoxyphenyl group, suggests it may be engineered for enhanced binding affinity or selectivity. Researchers can employ this compound as a chemical probe to investigate neurodegenerative pathways or in the development of novel small-molecule therapies. Its mechanism of action is likely highly specific, potentially involving the modulation of protein-protein interactions or specific enzymatic targets, similar to how the functionalized amino acid lacosamide selectively enhances slow inactivation of voltage-gated sodium channels . This product is strictly for use in laboratory research.

Properties

IUPAC Name

3-[(2-cyclohexylacetyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-29-18-11-7-10-17(15-18)25-24(28)23-22(19-12-5-6-13-20(19)30-23)26-21(27)14-16-8-3-2-4-9-16/h5-7,10-13,15-16H,2-4,8-9,14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDFUEAYSUBZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclohexylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of Cyclohexylacetamido Group: The cyclohexylacetamido group can be introduced by reacting the benzofuran derivative with cyclohexylamine and acetic anhydride.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using 3-methoxyphenylboronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-cyclohexylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the benzofuran core or the attached functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

3-(2-cyclohexylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-cyclohexylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2,2-Diphenylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

  • Structural Differences : Replaces the cyclohexyl group with a diphenylacetamido moiety.
  • However, this may reduce solubility .

3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (CAS 887882-13-5)

  • Structural Differences : Features a biphenylacetamido group and a 3-fluorophenyl carboxamide substituent.
  • Functional Implications: The biphenyl group may enhance binding to allosteric sites via extended π-π interactions.
  • Molecular Data :

    Property Value
    Molecular Formula C29H21FN2O3
    Molecular Weight 464.5 g/mol

3-(2-Naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide (CAS 888459-57-2)

  • Structural Differences : Substitutes cyclohexylacetamido with naphthamido and replaces 3-methoxyphenyl with 3,4-dimethylphenyl.
  • Functional Implications: The naphthyl group provides a larger aromatic surface, favoring interactions with hydrophobic protein domains.
  • Molecular Data :

    Property Value
    Molecular Formula C28H22N2O3
    Molecular Weight 434.5 g/mol

Role of the 3-Methoxyphenyl Group

  • highlights N-(3-methoxyphenyl)-4-chlorocinnamide as a TRPV1 antagonist (Ki = 18 nM). The methoxy group likely contributes to hydrogen bonding with receptor residues, suggesting that the methoxyphenyl moiety in the target compound may similarly enhance affinity for ion channels or GPCRs .

Cyclohexyl vs. Cyclic Hydrophobic Groups

  • Cyclohexyl-containing analogs (e.g., compound 47 in ) demonstrate improved metabolic stability due to reduced oxidative metabolism compared to aromatic substituents. This property could position the target compound as a candidate for CNS-targeting drugs requiring prolonged half-lives .

Biological Activity

The compound 3-(2-cyclohexylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C24H28N2O5C_{24}H_{28}N_{2}O_{5} with a molecular weight of 436.5002 g/mol. Its structure features a benzofuran moiety, which is known for various biological activities, and an acetamido group that may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC24H28N2O5
Molecular Weight436.5002 g/mol
CAS Number888458-09-1
SolubilitySoluble in DMSO

The biological activity of This compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor of the Equilibrative Nucleoside Transporter (ENT) , which plays a crucial role in nucleoside transport in cells. Inhibition of ENT can affect cellular metabolism and proliferation, making it a target for therapeutic interventions in diseases such as cancer and parasitic infections .

Pharmacological Effects

Preliminary studies suggest that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Similar benzofuran derivatives have shown promise in inhibiting cancer cell proliferation and migration. For instance, related compounds have been reported to suppress the growth of hepatocellular carcinoma cells by modulating epithelial-mesenchymal transition (EMT) markers .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.

Case Studies

  • Study on Hepatocellular Carcinoma : A study investigated the effects of benzofuran derivatives on Huh7 cells (hepatocellular carcinoma cell line). The findings indicated that these compounds significantly inhibited cell motility and induced changes in cell morphology, suggesting their potential use in cancer therapy .
  • Inhibition of Plasmodium falciparum : Research into compounds targeting ENT has shown potential for treating malaria by inhibiting the growth of Plasmodium falciparum, the causative agent of malaria. This highlights the importance of benzofuran derivatives in infectious disease management .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInhibits proliferation in Huh7 cells
Anti-inflammatoryModulates cytokine production
AntimicrobialPotential inhibition of Plasmodium falciparum

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